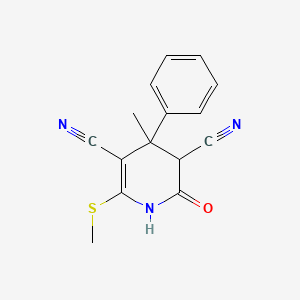![molecular formula C25H33NO5 B6104381 ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6104381.png)
ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate, also known as EHP-101, is a novel cannabinoid receptor type 2 (CB2) agonist. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including multiple sclerosis, neuropathic pain, and cancer.
作用机制
Ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate is a CB2 receptor agonist, which means that it binds to and activates CB2 receptors in the body. CB2 receptors are primarily found on immune cells and play a crucial role in regulating immune function and inflammation. By activating CB2 receptors, this compound can modulate immune function and reduce inflammation.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and promoting neuronal survival. This compound has also been shown to have anticancer effects by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate is its selectivity for CB2 receptors, which reduces the risk of adverse effects associated with non-selective cannabinoid agonists. Additionally, this compound has been shown to have good oral bioavailability, making it a suitable candidate for oral administration. However, one of the limitations of this compound is its limited solubility, which can make it challenging to formulate for certain applications.
未来方向
There are several future directions for the research and development of ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate. One potential direction is the development of this compound as a therapeutic agent for multiple sclerosis and other autoimmune diseases. Additionally, this compound could be explored as a potential treatment for neuropathic pain and cancer. Further studies are also needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties.
合成方法
The synthesis of ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate involves several steps, including the reaction of 4-(2-hydroxyethoxy)benzyl chloride with piperidine, followed by the reaction of the resulting compound with 3-methoxybenzyl chloride. The final step involves the esterification of the resulting compound with ethyl chloroformate to obtain this compound.
科学研究应用
Ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has been shown to have anti-inflammatory, neuroprotective, and anticancer properties. In a study conducted on mice with multiple sclerosis, this compound was found to reduce inflammation and improve motor function. Additionally, this compound has been shown to have antitumor effects in various cancer cell lines.
属性
IUPAC Name |
ethyl 1-[[4-(2-hydroxyethoxy)phenyl]methyl]-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO5/c1-3-30-24(28)25(17-21-6-4-7-23(16-21)29-2)12-5-13-26(19-25)18-20-8-10-22(11-9-20)31-15-14-27/h4,6-11,16,27H,3,5,12-15,17-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIVAADTHDKHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=CC=C(C=C2)OCCO)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide](/img/structure/B6104299.png)
![(3S*)-4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,3-dimethyl-2-piperazinone](/img/structure/B6104307.png)
![2-[2-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6104318.png)

methanol](/img/structure/B6104329.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6104330.png)
![4-{[(1-methyl-1H-benzimidazol-2-yl)imino]methyl}phenol](/img/structure/B6104333.png)
![1-(diethylamino)-3-(2-methoxy-4-{[methyl(4-pyrimidinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6104341.png)

![N-{1-[1-(3,4-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6104367.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B6104372.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B6104386.png)
![2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6104394.png)
